molecular formula C21H16N2O2S B2617405 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide CAS No. 313372-16-6

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B2617405
CAS No.: 313372-16-6
M. Wt: 360.43
InChI Key: FVHRLOLAMKPUIZ-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide is a benzamide derivative featuring a benzothiazole moiety attached to the meta-position (C3) of a phenyl ring, which is further linked to a 4-methoxybenzamide group. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structural uniqueness lies in the benzothiazole ring system, a privileged scaffold in medicinal chemistry due to its electron-rich aromatic system and ability to engage in π-π stacking and hydrogen bonding interactions .

Key structural attributes:

  • Benzothiazole substitution: Positioned at C3 of the phenyl ring.
  • Methoxy group: Located at the para-position of the benzamide.
  • Molecular formula: C₂₁H₁₆N₂O₂S (exact mass: 360.09 g/mol).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)26-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHRLOLAMKPUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield . These methods reduce the need for hazardous reagents and solvents, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide serves as an essential building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Building Block for Complex Molecules : The compound is utilized to synthesize more complex benzothiazole derivatives, which can be pivotal in developing new pharmaceuticals and agrochemicals .
  • Reactivity : It undergoes oxidation to form sulfoxides or sulfones and can be reduced to produce amines or alcohols. Substitution reactions can also yield a variety of substituted benzothiazole derivatives .

The compound has been investigated for its potential therapeutic properties:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity : Studies have shown that this compound may possess anticancer properties. It has been tested against different cancer cell lines, demonstrating significant inhibitory effects on cell proliferation .
  • Potential in Treating Tuberculosis : There is ongoing research into the compound's efficacy against Mycobacterium tuberculosis, highlighting its potential role in treating this infectious disease .

Industrial Applications

Beyond its biological significance, this compound has applications in various industrial sectors:

  • Dyes and Pigments : Due to its chromophoric properties, the compound is used in developing dyes and pigments that require specific electronic characteristics .
  • Material Science : Its unique chemical properties make it suitable for creating materials with tailored electronic properties, potentially useful in electronic applications .

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Study : A recent study evaluated the compound's effects on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis .
  • Antimicrobial Evaluation : Another study assessed the compound's efficacy against bacterial strains. The results demonstrated significant antibacterial activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways . The compound’s ability to interact with various enzymes and receptors makes it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Variations

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-Methoxybenzamide (CAS 111272-66-3)
  • Key difference : Benzothiazole is attached at the para-position (C4) of the phenyl ring.
  • Impact: Substitution at C4 versus C3 alters steric and electronic interactions with target proteins.
  • Molecular weight : 360.09 g/mol (identical to the target compound).
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-Butoxybenzamide (CAS 307326-06-3)
  • Key differences :
    • Benzothiazole at C2 of the phenyl ring.
    • Butoxy group replaces methoxy at the benzamide’s para-position.
  • Impact: Butoxy chain: Increases lipophilicity (logP = 6.1 vs. C2 substitution: May restrict rotational freedom, affecting conformational adaptability during target binding .

Alkoxy Group Modifications

N-(4-(4-Methylphenyl)-5-phenyl-1,3-thiazol-2-yl)-4-Methoxybenzamide (AC1LNRHJ)
  • Key difference : Replaces benzothiazole with a simpler thiazole ring.
  • 4-Methylphenyl substituent: Introduces steric bulk, which may hinder binding in tight enzymatic cavities .
N-(1,3-Benzothiazol-2-yl)-1,1'-Biphenyl-4-Carboxamide (Compound II)
  • Key difference : Biphenyl system replaces the methoxybenzamide group.
  • Impact :
    • Biphenyl moiety : Enhances hydrophobic interactions and may improve binding to diuretic targets, as demonstrated by its superior in vivo activity compared to simpler benzamides .

Heterocyclic Additions and Hybrids

3-(3-Pyridyl)-5-(4-Substituted Phenyl)-4-[N-(Substituted Benzothiazol-2-yl)Amino]-4H-1,2,4-Triazoles
  • Key differences : Incorporates triazole and pyridyl groups.
  • Impact :
    • Triazole ring : Introduces additional hydrogen-bonding sites, improving antibacterial activity (e.g., 6-fluoro and 6-methyl benzothiazole derivatives showed potency against S. aureus comparable to ampicillin) .
    • Pyridyl group : Enhances solubility and metal-chelating capacity .
N-{[5-((2-(Benzothiazol-2-ylamino)-2-Oxoethyl)Thio)-4-(2-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Methyl}-3,4,5-Trimethoxybenzamide
  • Key differences : Complex hybrid structure with triazole, benzothiazole, and trimethoxybenzamide groups.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position (Benzothiazole) Alkoxy Group Molecular Weight (g/mol) logP Key Biological Activity Reference
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-Methoxybenzamide C3 Methoxy 360.09 ~4.5 Under investigation
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-Methoxybenzamide C4 Methoxy 360.09 ~4.5 Not reported
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-Butoxybenzamide C2 Butoxy 402.50 6.1 Not reported
N-(1,3-Benzothiazol-2-yl)-1,1'-Biphenyl-4-Carboxamide N/A N/A 316.37 4.8 Diuretic activity
3-(3-Pyridyl)-5-(4-Methylphenyl)-4-[N-(6-Fluorobenzothiazol-2-yl)Amino]-4H-1,2,4-Triazole N/A N/A 437.46 3.9 Antibacterial (S. aureus)

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C21H16N2O2S
  • Molecular Weight : 360.43 g/mol
  • CAS Number : 111272-66-3

The structure of this compound features a benzothiazole moiety that is known for its biological activity, particularly in the context of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds with benzothiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1464
Pseudomonas aeruginosa13128

These results suggest that the compound has a moderate to strong inhibitory effect on these pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)12
A549 (Lung Cancer)8

The mechanism of action appears to involve the inhibition of cell proliferation and the induction of cell cycle arrest, particularly at the G2/M phase .

Anti-inflammatory Activity

The compound has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. The anti-inflammatory activity was assessed using an animal model of arthritis:

Treatment Group Swelling Reduction (%)
Control0
This compound (50 mg/kg)45
Aspirin (100 mg/kg)50

These findings indicate that this compound has comparable efficacy to traditional anti-inflammatory drugs .

Case Study: Antiviral Potential

A study explored the antiviral effects of this compound against Hepatitis B Virus (HBV). The compound demonstrated significant inhibition of HBV replication in vitro, with a mechanism linked to the upregulation of intracellular levels of APOBEC3G, an important antiviral factor .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound in models of neurodegenerative diseases. Results indicated that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function in animal models .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy group at δ ~3.8 ppm; benzothiazole aromatic signals).
  • IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and benzothiazole C-S bonds (~690 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Matches experimental and theoretical C/H/N/S percentages .

How should discrepancies between calculated and observed elemental analysis data be addressed during structural validation?

Q. Advanced

  • Repeat synthesis : Eliminate batch-specific impurities.
  • Complementary techniques : X-ray crystallography (for solid-state conformation) or 2D NMR (COSY, NOESY) resolves ambiguities .
  • Computational validation : Compare experimental data with DFT-calculated spectra (e.g., IR, NMR shifts) .

What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

Q. Basic

  • Antimicrobial assays : Broth microdilution (MIC determination against bacterial/fungal strains).
  • Cancer cell viability : MTT or SRB assays on cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

What strategies can be employed to study the interaction between this compound and target enzymes or DNA?

Q. Advanced

  • Spectroscopic methods : UV-Vis titration and fluorescence quenching to determine binding constants (Kₐ) .
  • Viscometry : Detect DNA intercalation by changes in solution viscosity.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses and affinity .

How can density functional theory (DFT) calculations contribute to understanding the electronic properties and reactivity of this compound?

Advanced
DFT models:

  • Predict HOMO/LUMO energies to assess redox potential and charge transfer.
  • Simulate vibrational spectra (IR) and NMR chemical shifts for cross-validation with experimental data.
  • Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction planning .

What methodologies are recommended for resolving conflicting spectral data obtained from different analytical techniques?

Q. Advanced

  • Multi-technique cross-validation : Combine X-ray crystallography (absolute conformation) with solution-state NMR .
  • Thermodynamic studies : Assess stability via DSC/TGA to rule out polymorphic interference.
  • Literature benchmarking : Compare with structurally analogous compounds in databases like CSD or PubChem .

Notes

  • All references are derived from peer-reviewed journals, patents, or crystallographic databases.
  • Methodological answers emphasize reproducibility and validation, critical for academic research.

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